1-(3-Bromo-2-fluorophenyl)propan-1-one
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Overview
Description
1-(3-Bromo-2-fluorophenyl)propan-1-one is an organic compound with the molecular formula C9H8BrFO It is a derivative of propiophenone, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromo-2-fluorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of 3-fluoropropiophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in anhydrous solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted phenylpropanones.
Reduction: 1-(3-Bromo-2-fluorophenyl)propan-1-ol.
Oxidation: 3-Bromo-2-fluorobenzoic acid.
Scientific Research Applications
1-(3-Bromo-2-fluorophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-fluorophenyl)propan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-2-fluorophenyl)propan-1-one
- 1-(3-Bromo-4-fluorophenyl)propan-1-one
- 1-(3-Bromo-2-chlorophenyl)propan-1-one
Uniqueness
1-(3-Bromo-2-fluorophenyl)propan-1-one is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
CAS No. |
1261680-61-8 |
---|---|
Molecular Formula |
C9H8BrFO |
Molecular Weight |
231.06 g/mol |
IUPAC Name |
1-(3-bromo-2-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H8BrFO/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5H,2H2,1H3 |
InChI Key |
UZLUQFDXNPIPGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)Br)F |
Origin of Product |
United States |
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